4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate 4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1263282-80-9
VCID: VC0090271
InChI: InChI=1S/C14H24N2O5/c1-5-8-20-12(18)15-6-7-16(11(9-15)10-17)13(19)21-14(2,3)4/h5,11,17H,1,6-10H2,2-4H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1CO)C(=O)OCC=C
Molecular Formula: C14H24N2O5
Molecular Weight: 300.355

4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

CAS No.: 1263282-80-9

Cat. No.: VC0090271

Molecular Formula: C14H24N2O5

Molecular Weight: 300.355

* For research use only. Not for human or veterinary use.

4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate - 1263282-80-9

Specification

CAS No. 1263282-80-9
Molecular Formula C14H24N2O5
Molecular Weight 300.355
IUPAC Name 1-O-tert-butyl 4-O-prop-2-enyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Standard InChI InChI=1S/C14H24N2O5/c1-5-8-20-12(18)15-6-7-16(11(9-15)10-17)13(19)21-14(2,3)4/h5,11,17H,1,6-10H2,2-4H3
Standard InChI Key ZMBRFAFKEZDMJB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1CO)C(=O)OCC=C

Introduction

Physical and Chemical Properties

4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is characterized by a well-defined set of physical and chemical properties that make it identifiable and useful for research purposes. The compound is registered with CAS number 1263282-80-9 and possesses a molecular formula of C14H24N2O5.

Basic Properties

The compound's fundamental physical and chemical parameters are summarized in Table 1.

Table 1: Physical and Chemical Properties of 4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

PropertyValue
CAS Number1263282-80-9
Molecular FormulaC14H24N2O5
Molecular Weight300.355 g/mol
IUPAC Name1-O-tert-butyl 4-O-prop-2-enyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Alternative Name4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Chinese Name4-烯丙基 1-叔丁基 2-(羟基甲基)哌嗪-1,4-二羧酸
PubChem Compound ID46942208

The compound features specific functional groups that contribute to its reactivity and applications in organic synthesis. These include:

  • A piperazine ring core structure

  • A hydroxymethyl substituent at position 2

  • A tert-butyl carbamate (Boc) protecting group at position 1

  • An allyl carbamate protecting group at position 4

Structural Identifiers

For precise identification and database referencing, the compound can be described using several standardized notations common in chemical informatics:

  • Standard InChI: InChI=1S/C14H24N2O5/c1-5-8-20-12(18)15-6-7-16(11(9-15)10-17)13(19)21-14(2,3)4/h5,11,17H,1,6-10H2,2-4H3

  • Standard InChIKey: ZMBRFAFKEZDMJB-UHFFFAOYSA-N

  • SMILES Notation: CC(C)(C)OC(=O)N1CCN(CC1CO)C(=O)OCC=C

These notations provide unambiguous structural information that can be used for computational analyses, database searches, and structure-activity relationship studies.

Structural Characterization

Molecular Structure

4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate consists of a piperazine ring with differentially protected nitrogen atoms. The compound's structure combines:

  • A six-membered piperazine heterocycle as the core scaffold

  • A 2-(hydroxymethyl) substitution providing a reactive alcohol functionality

  • A tert-butyloxycarbonyl (Boc) protecting group on one nitrogen (position 1)

  • An allyloxycarbonyl protecting group on the other nitrogen (position 4)

The presence of these orthogonal protecting groups makes this compound particularly valuable in selective functionalization strategies, as they can be removed under different conditions.

Synthesis Methods

Synthetic Routes

The synthesis of 4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate typically involves several strategic approaches based on standard piperazine functionalization methods.

One potential synthetic pathway involves the selective protection of piperazine nitrogens followed by functionalization at the 2-position. The general approach may include:

  • Initial protection of one nitrogen with a Boc group

  • Protection of the second nitrogen with an allyl carbamate group

  • Lithiation at the 2-position followed by reaction with a formaldehyde equivalent

  • Reduction to introduce the hydroxymethyl group

The lithiation/trapping methodology is particularly relevant, as described in research on N-Boc piperazines . This approach allows for the regioselective functionalization of the piperazine ring at specific positions.

Related Synthetic Approaches

Research on similar compounds provides insights into potential synthetic methodologies. The lithiation of N-Boc piperazines has been established as a useful approach for introducing various substituents at the α-position :

"We have developed unifying, simple and general procedures for the racemic lithiation/trapping of N-Boc piperazines. In situ IR spectroscopic methods were used to determine the optimum conditions for lithiation of substrates with both sterically small (benzyl) and large (cumyl) substituents."

These methodologies represent valuable approaches that could be adapted for the synthesis of 4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate.

Comparison with Related Compounds

Structural Analogues

Several structurally related compounds share similarities with 4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate. Understanding these relationships provides valuable context for its applications and properties.

Table 2: Comparison of 4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate1263282-80-9C14H24N2O5300.355Reference compound
Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate143540-05-0C15H28N2O5316.39Contains two Boc groups instead of Boc and allyl
(R)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate1217813-68-7C18H26N2O5350.4Contains a benzyl group instead of allyl, and has defined stereochemistry
1-Allyl 4-tert-butyl piperazine-1,4-dicarboxylate705962-13-6C13H22N2O4270.33Lacks the hydroxymethyl group at position 2

These compounds share similar structural features but differ in their protecting groups or additional functional groups, which can significantly affect their chemical and biological properties .

Structure-Activity Considerations

The structural variations among these related compounds have important implications for their potential applications:

  • The presence of different protecting groups (Boc, allyl, benzyl) affects reactivity, stability, and deprotection conditions.

  • The hydroxymethyl substituent provides a functional handle for further modifications.

  • Stereochemistry (as in the R-isomer of related compounds) can be critical for biological activity.

These structure-activity relationships are particularly relevant for medicinal chemistry applications, where precise control over molecular features is essential.

ParameterSpecification
Purity≥95%
Standard Packaging1g/bottle
Reference Price¥6084.00 per bottle (approx. $850-900 USD)
Delivery TimeApproximately 30 days

The relatively high cost and limited standard quantity suggest that this compound is primarily used for specialized research applications rather than large-scale industrial processes.

Applications in Research

Synthetic Applications

4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate serves several important functions in organic synthesis:

  • Building Block for Complex Molecules: The compound's functionalized structure makes it valuable for constructing more complex molecular architectures.

  • Orthogonal Protection Strategy: The presence of two different protecting groups (Boc and allyl) allows for selective deprotection and further functionalization.

  • Hydroxymethyl Functionality: This group can serve as a handle for introducing various substituents through standard alcohol chemistry (oxidation, esterification, etherification).

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